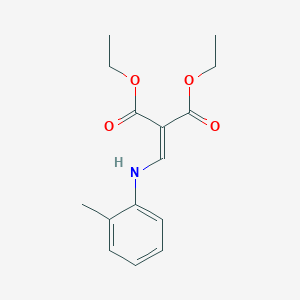

Diethyl 2-(2-toluidinomethylene)malonate

Description

Contextual Significance of Malonate Esters in Advanced Synthesis

Malonate esters, particularly diethyl malonate, are cornerstone reagents in the field of organic synthesis, primarily celebrated for their role in the formation of carbon-carbon bonds. The central methylene (B1212753) group (-CH2-) in the malonate structure is flanked by two electron-withdrawing carbonyl groups, rendering the alpha-protons acidic and easily removable by a moderately strong base to form a stabilized enolate ion.

This nucleophilic enolate is the key reactive species in the classical malonic ester synthesis , a powerful and versatile method for preparing a variety of substituted carboxylic acids. The synthesis involves two principal steps:

Alkylation: The malonate enolate readily undergoes nucleophilic substitution with alkyl halides, introducing a new alkyl group to the alpha-carbon. This step can be repeated to introduce a second, different alkyl group if desired.

Hydrolysis and Decarboxylation: The resulting dialkylmalonic ester is then hydrolyzed to the corresponding dicarboxylic acid. Upon heating, this intermediate readily loses a molecule of carbon dioxide to yield a substituted acetic acid.

The utility of malonate esters extends beyond this classic transformation. They are pivotal starting materials in the Knoevenagel condensation, Michael additions, and in the synthesis of a multitude of heterocyclic compounds, including barbiturates and various pharmacologically active agents. Their predictable reactivity and the stability of the enolate intermediate make them indispensable tools for synthetic chemists aiming to construct complex molecular frameworks from simple precursors.

Structural Features and Chemical Environment of Diethyl 2-(2-toluidinomethylene)malonate

The distinct chemical behavior of this compound is a direct consequence of its unique structural and electronic arrangement. The molecule's core is a β-enaminone system, which exhibits interesting tautomerism and is stabilized by intramolecular hydrogen bonding.

The general properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₉NO₄ |

| Molecular Weight | 277.31 g/mol |

| CAS Number | 19146-73-7 |

| Synonyms | Diethyl 2-((o-tolylamino)methylene)malonate, Diethyl 2-((2-methylphenyl)aminomethylene)propanedioate |

Interactive Data Table: Properties of this compound.

The chemical environment of this compound is dominated by the conjugated system formed by the lone pair of electrons on the nitrogen atom, the carbon-carbon double bond, and one of the carbonyl groups of the malonate moiety. This delocalization of electron density is a defining feature of enaminones.

A critical structural aspect is the formation of a strong intramolecular hydrogen bond between the N-H proton of the toluidine group and the oxygen atom of one of the carbonyl groups. This interaction creates a stable six-membered pseudo-ring and is an example of Resonance-Assisted Hydrogen Bonding (RAHB). This hydrogen bond significantly influences the molecule's conformation, stability, and reactivity.

The structure exists in equilibrium between different tautomeric forms, primarily the keto-enamine and the enol-imine forms. For most β-enaminones, the keto-enamine tautomer is the more stable and predominant form, largely due to the stabilizing effect of the intramolecular hydrogen bond and the extended conjugation.

Properties

IUPAC Name |

diethyl 2-[(2-methylanilino)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-4-19-14(17)12(15(18)20-5-2)10-16-13-9-7-6-8-11(13)3/h6-10,16H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZMZJLFPGQKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=CC=C1C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Diethyl 2 2 Toluidinomethylene Malonate Reactivity

Enamine-Malonate Tautomerism and Its Impact on Reactivity

Diethyl 2-(2-toluidinomethylene)malonate exists in a tautomeric equilibrium between the enamine and imine forms. numberanalytics.comthieme.decas.cn The enamine tautomer is generally the more stable and predominant form due to the conjugation of the nitrogen lone pair with the electron-withdrawing malonate group, creating a push-pull system. researchgate.net This delocalization of electron density is a key factor in the compound's reactivity.

The equilibrium position is influenced by several factors, including the solvent and the nature of the substituents. numberanalytics.comresearchgate.net For instance, the equilibrium can be shifted by altering the polarity of the solvent. The enamine form, with its polarized structure, is stabilized by polar solvents.

The enamine-imine tautomerism is crucial as it dictates the nucleophilic and electrophilic character of the molecule. The enamine tautomer, with its electron-rich double bond, is a potent nucleophile, while the imine tautomer possesses an electrophilic carbon atom in the C=N bond. thieme.decas.cn

Nucleophilic Reactivity of the Activated Methylene (B1212753) Bridge

The methylene bridge in this compound is activated by the adjacent electron-withdrawing diethyl malonate group, making the protons on this carbon acidic and facilitating the formation of a nucleophilic carbanion.

Carbanion Formation and Stabilization in this compound Analogues

The presence of two ester groups significantly increases the acidity of the methylene protons, allowing for deprotonation by a suitable base to form a resonance-stabilized carbanion. The negative charge is delocalized onto the oxygen atoms of the carbonyl groups, enhancing the stability of the carbanion. wikipedia.org

The stability of this carbanion is a critical factor in its nucleophilicity. A more stable carbanion is generally a weaker nucleophile. The nature of the substituents on the aromatic ring of the toluidine moiety can also influence the stability of the carbanion through inductive and resonance effects.

Influence of the Tolylamino Group on Directing Reactivity

The 2-tolylamino group plays a significant role in modulating the reactivity of the molecule through both steric and electronic effects, a phenomenon often referred to as the "ortho effect". derpharmachemica.comstackexchange.comquora.comasianpubs.org

Steric Effects: The ortho-methyl group on the phenyl ring introduces steric hindrance, which can influence the approach of reagents. derpharmachemica.comstackexchange.com This steric bulk can direct reactions to less hindered sites and can also affect the rate of reactions by impeding the formation of the transition state. derpharmachemica.com

Electronic Effects: The tolylamino group, being an electron-donating group, increases the electron density of the enamine system, thereby enhancing its nucleophilicity. ucalgary.calibretexts.org The nitrogen lone pair participates in conjugation with the double bond and the malonate system, further activating the molecule towards electrophilic attack.

Electrophilic Behavior and Sites of Attack

While the enamine functionality imparts strong nucleophilic character to the β-carbon of the vinyl group, the molecule also possesses electrophilic sites. The carbonyl carbons of the ester groups are susceptible to nucleophilic attack. Furthermore, under acidic conditions, protonation of the enamine can generate an iminium ion, which is a potent electrophile. byjus.com

Electrophilic attack on the enamine can occur at either the nitrogen atom or the α-carbon. The site of attack is dependent on the nature of the electrophile. Hard electrophiles tend to attack the nitrogen atom, while softer electrophiles favor attack at the more nucleophilic α-carbon. science.gov

Hydrolysis and Decarboxylation Pathways of Malonate Derivatives

Malonate derivatives, including this compound, are susceptible to hydrolysis and subsequent decarboxylation under appropriate conditions.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of the enamine and ester functionalities proceeds through distinct mechanisms. The hydrolysis of the enamine moiety is initiated by protonation of the double bond, leading to the formation of an iminium ion. rsc.org This is followed by the attack of a water molecule and subsequent elimination of the amine to yield a β-dicarbonyl compound.

Following hydrolysis, the resulting malonic acid derivative can undergo decarboxylation upon heating. organic-chemistry.orgnih.govmasterorganicchemistry.comstackexchange.comyoutube.com This reaction proceeds through a cyclic transition state to yield carbon dioxide and the corresponding carboxylic acid.

Base-Mediated Decarboxylative Processes

The decarboxylation of this compound under basic conditions is a multifaceted process that typically involves the initial hydrolysis of the ester functionalities, followed by the expulsion of carbon dioxide. While the classic thermal decarboxylation of malonic acids proceeds through a cyclic six-membered transition state after hydrolysis of the ester groups, base-mediated processes introduce alternative mechanistic pathways.

The reaction is initiated by the base-catalyzed hydrolysis of the two ethyl ester groups of this compound to yield the corresponding dicarboxylate salt. This saponification is a standard ester hydrolysis mechanism involving nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester.

Following the hydrolysis of both ester groups, the resulting malonate dianion can undergo decarboxylation. The presence of the enamine functionality, specifically the electron-donating character of the nitrogen atom, plays a crucial role in this step. The lone pair of electrons on the nitrogen can participate in resonance, increasing the electron density at the α-carbon and facilitating the cleavage of a carbon-carbon bond.

One proposed mechanism for the base-mediated decarboxylation involves the formation of a carbanionic intermediate. After hydrolysis to the dicarboxylic acid, a base can abstract a proton from one of the carboxylic acid groups, forming a carboxylate anion. The subsequent loss of carbon dioxide is facilitated by the stability of the resulting carbanion, which is delocalized through the conjugated enamine system. Protonation of this carbanion then yields the final decarboxylated product.

The rate of decarboxylation can be influenced by several factors, including the strength and concentration of the base, the reaction temperature, and the solvent system employed. Stronger bases and higher temperatures generally accelerate the rate of both hydrolysis and decarboxylation.

Table 1: Plausible Steps in Base-Mediated Decarboxylation

| Step | Description | Key Intermediates |

| 1 | Base-catalyzed hydrolysis of the diethyl ester groups. | Malonate dicarboxylate salt |

| 2 | Formation of a carboxylate anion. | Carboxylate anion |

| 3 | Elimination of carbon dioxide. | Carbanion intermediate |

| 4 | Protonation of the carbanionic intermediate. | Final decarboxylated product |

Influences of Substituents on Hydrolytic Stability

The hydrolytic stability of this compound is significantly influenced by the electronic and steric nature of substituents on the 2-toluidino aromatic ring. Hydrolysis of this compound involves the cleavage of the enamine C=C-N bond, which is typically initiated by protonation of the enamine, followed by nucleophilic attack of water. orgoreview.com

Electronic Effects:

Electron-donating groups (EDGs) on the aromatic ring, such as methyl or methoxy (B1213986) groups, increase the electron density on the nitrogen atom. This enhanced electron density strengthens the resonance donation of the nitrogen lone pair into the double bond, making the enamine more electron-rich and potentially more susceptible to protonation, a key step in acid-catalyzed hydrolysis. masterorganicchemistry.com Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density on the nitrogen. This reduced electron-donating ability can stabilize the enamine towards electrophilic attack, thereby increasing its hydrolytic stability under acidic conditions.

Steric Effects:

The presence of a methyl group at the ortho position of the toluidine ring in this compound introduces steric hindrance. This steric bulk can influence the planarity of the enamine system. For optimal resonance stabilization, the p-orbital of the nitrogen atom needs to align with the π-system of the double bond. The ortho-methyl group can force the aromatic ring to twist out of planarity, potentially disrupting this conjugation. This disruption would decrease the electron-donating effect of the nitrogen, which could, in turn, affect the rate of hydrolysis. Furthermore, steric hindrance around the nitrogen atom can impede the approach of a proton or a water molecule, thereby slowing down the rate of hydrolysis.

Table 2: Predicted Influence of Substituents on Hydrolytic Stability

| Substituent Position | Substituent Type | Predicted Effect on Hydrolytic Stability | Rationale |

| Ortho | Electron-Donating (e.g., -CH₃) | May decrease or increase | Steric hindrance may dominate, increasing stability. Electronic effect may increase reactivity. |

| Para | Electron-Donating (e.g., -OCH₃) | Decreased | Increased electron density on nitrogen facilitates protonation. |

| Para | Electron-Withdrawing (e.g., -NO₂) | Increased | Decreased electron density on nitrogen disfavors protonation. |

Advanced Reaction Chemistry and Applications of Diethyl 2 2 Toluidinomethylene Malonate in Organic Synthesis

Alkylation Reactions of Diethyl 2-(2-toluidinomethylene)malonate Derivatives

The chemical structure of this compound features an acidic α-hydrogen on the malonate carbon, analogous to diethyl malonate itself. This acidity allows for deprotonation by a suitable base to form a nucleophilic enolate, which can then react with various electrophiles, such as alkyl halides, in an SN2 reaction. libretexts.orglibretexts.org This process, known as alkylation, introduces new carbon-carbon bonds at the α-position.

The malonic ester synthesis is a classic method for preparing carboxylic acids from alkyl halides. libretexts.orglibretexts.org This strategy can be adapted for derivatives of this compound. The process typically involves four main steps: enolate formation, alkylation, hydrolysis, and decarboxylation. libretexts.orglibretexts.org

Enolate Formation : A base, commonly sodium ethoxide, is used to deprotonate the α-carbon of the malonate derivative, creating a resonance-stabilized enolate ion. libretexts.org

Alkylation : The nucleophilic enolate attacks an alkyl halide (e.g., isobutyl bromide) in an SN2 reaction, displacing the halide and forming a mono-substituted malonic ester derivative. pearson.com

Repeated Alkylation : As the monoalkylated product may still possess an acidic α-hydrogen, the process can be repeated with a second, different alkyl halide to achieve dialkylation. libretexts.org

Hydrolysis and Decarboxylation : Subsequent treatment with acid and heat hydrolyzes the ester groups to carboxylic acids. The resulting β-dicarboxylic acid is unstable and readily undergoes decarboxylation to yield a substituted carboxylic acid. libretexts.orgpearson.com

The choice of base and reaction conditions is crucial to control the extent of alkylation. For instance, using a strong base like sodium ethoxide facilitates the formation of the enolate for subsequent reaction. pearson.com The reaction is subject to the typical limitations of SN2 reactions, favoring primary or methyl alkyl halides to avoid competing elimination reactions. libretexts.org

| Reagent 1 (Base) | Reagent 2 (Alkylating Agent) | Product Type | Reference |

| Sodium ethoxide | Primary alkyl halide (e.g., R-Br) | Mono-α-alkylated derivative | libretexts.orgpearson.com |

| Sodium ethoxide, then second alkyl halide (R'-Br) | Dialkylated derivative | libretexts.org | |

| Potassium carbonate | Dihaloalkane (e.g., 1,4-dibromobutane) | Cycloalkanecarboxylic acid precursor | libretexts.orggoogle.com |

This table illustrates general strategies for malonate alkylation applicable to derivatives like this compound.

Achieving stereocontrol in alkylation reactions is a significant goal in modern organic synthesis. For malonate derivatives, enantioselective alkylation can be achieved using phase-transfer catalysis (PTC). This method involves using a chiral phase-transfer catalyst, such as a derivative of (S,S)-3,4,5-trifluorophenyl-NAS bromide, to shuttle the enolate between an aqueous basic phase and an organic phase containing the alkylating agent. nih.govresearchgate.net This approach can produce α-alkylated malonates with high chemical yields and excellent enantioselectivities (up to 98% ee). nih.govresearchgate.net The resulting chiral α,α-dialkylmalonates are valuable building blocks for synthesizing complex chiral molecules. nih.gov While specific examples for this compound are not extensively documented, this methodology represents a state-of-the-art strategy for its asymmetric functionalization.

Acylation and Related Carbonyl Addition Reactions

In addition to alkylation, the enolate derived from this compound can react with acylating agents like acyl chlorides or anhydrides. This reaction introduces an acyl group at the α-carbon, forming a β-keto ester derivative. A well-established method for the acylation of malonic esters involves the use of their ethoxymagnesium derivative, which reacts with acylating agents such as benzoyl chloride. orgsyn.org This C-acylation provides access to 1,3-dicarbonyl compounds, which are themselves versatile intermediates for further synthetic transformations.

Cyclocondensation and Heterocyclic Synthesis

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds through cyclocondensation reactions. The molecule is pre-functionalized to act as a key building block for nitrogen-containing ring systems.

This compound is an intermediate in the Gould-Jacobs reaction, a widely used method for synthesizing quinolines. nih.gov The synthesis begins with the reaction of an aniline (B41778) (in this case, 2-toluidine) with diethyl ethoxymethylenemalonate to form the anilinomethylenemalonate intermediate. nih.govjptcp.com This intermediate then undergoes a thermally induced intramolecular cyclization, typically in a high-boiling solvent like diphenyl ether, to form a 4-hydroxyquinoline-3-carboxylate ester. nih.gov The substitution pattern of the final quinoline (B57606) is determined by the starting aniline. In this case, the 2-methyl group from 2-toluidine would result in an 8-methylquinoline (B175542) derivative.

This cyclization is a powerful tool for creating the quinoline core, which is a prevalent scaffold in many natural products and pharmacologically active molecules. nih.govpreprints.org Subsequent hydrolysis and decarboxylation of the ester group can yield the corresponding 4-hydroxyquinoline (B1666331). nih.gov Furthermore, this 4-hydroxy group can be converted into a 4-chloro group using reagents like phosphorus oxychloride, creating a versatile intermediate for further nucleophilic substitution reactions. nih.gov

Related cyclocondensation reactions can also lead to other heterocyclic systems. For example, the condensation of 2-aminopyridines with diethyl malonate under solvent-free conditions can produce substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. researchgate.net

| Reactant | Reaction Type | Key Intermediate/Product | Reference |

| 2-Toluidine + Diethyl ethoxymethylenemalonate | Condensation | This compound | nih.gov |

| This compound | Thermal Cyclization (Gould-Jacobs) | Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate | nih.gov |

| Substituted Anilines + Diethyl ethoxymethylenemalonate | Cyclocondensation | Substituted 4-hydroxyquinolines | nih.govjptcp.com |

The quinoline ring system formed from the cyclocondensation of this compound serves as a foundational block for constructing more complex, multi-ring systems. The initial product, a functionalized quinoline, contains handles for further elaboration. For instance, the 4-hydroxyquinoline can be converted to a 4-chloroquinoline. nih.gov This chloro-derivative is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains or the annulation of additional rings. This strategy is a cornerstone in the synthesis of complex alkaloids and medicinal compounds based on the quinoline framework. nih.govnih.gov

This compound as a Leaving Group in Cyclization Reactions

The concept of this compound, or more precisely, a part of its structure, acting as a leaving group is best exemplified in its role as a key intermediate in the Gould-Jacobs reaction for the synthesis of quinolines. This reaction is a cornerstone for the formation of the quinoline ring system, a core structure in many pharmaceuticals.

The process begins with the condensation of 2-toluidine with diethyl ethoxymethylenemalonate (DEEMM) to form this compound. In the subsequent step, this intermediate undergoes a thermally induced intramolecular cyclization. During this high-temperature reaction, typically conducted in a high-boiling point solvent like diphenyl ether, the molecule arranges to allow the aromatic ring to attack one of the ester carbonyls. This is followed by the elimination of an ethanol (B145695) molecule, leading to the formation of a 4-hydroxyquinoline derivative. nih.gov

While the entire diethyl malonate moiety is not expelled as a single leaving group, the cyclization and subsequent elimination of ethanol fundamentally transform it. The carbon skeleton of the malonate becomes incorporated into the newly formed heterocyclic ring. In related reactions involving different reagents, such as the treatment of similar diester compounds with hydrazine (B178648) hydrate, the diethyl malonate unit has been observed to function more directly as a leaving group. researchgate.net This underscores the potential for the dicarboethoxyvinyl group to be displaced in cyclization and condensation reactions.

Key Features of the Gould-Jacobs Cyclization:

| Step | Description | Reactants/Intermediates | Conditions | Product |

| 1 | Nucleophilic Substitution | 2-toluidine, Diethyl ethoxymethylenemalonate | Heat | This compound |

| 2 | Thermal Cyclization | This compound | High Temperature (e.g., in diphenyl ether) | Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate |

This cyclization pathway is a powerful method for constructing substituted quinoline skeletons, which are otherwise challenging to synthesize.

Michael Addition Reactions Involving Malonate Substrates

The reactivity of this compound in Michael addition reactions is dictated by its electronic structure. As an α,β-unsaturated system, it possesses both electrophilic and potentially nucleophilic characteristics, although one is strongly favored over the other.

This compound as a Michael Donor

This compound is not capable of acting as a Michael donor. Classical Michael donors derived from diethyl malonate rely on the acidity of the protons on the central α-carbon (the methylene (B1212753) group). Deprotonation by a base generates a stabilized enolate ion that can act as a nucleophile. spcmc.ac.in In the case of this compound, this central carbon is part of a carbon-carbon double bond and lacks any protons. Consequently, it cannot be deprotonated to form an enolate and cannot function as a Michael donor in the traditional sense.

This compound as a Michael Acceptor

Conversely, this compound is an excellent candidate to serve as a Michael acceptor. The molecule features a carbon-carbon double bond that is in conjugation with two electron-withdrawing carboxyl groups. This electronic arrangement polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com

In a typical Michael addition reaction, a nucleophile (the Michael donor) would add to the β-carbon of the toluidinomethylene moiety. The resulting intermediate would be a stabilized enolate, which is then protonated to yield the final adduct. This reaction provides a powerful method for carbon-carbon bond formation.

General Mechanism of Michael Addition to the Title Compound:

A nucleophile (e.g., an enolate, amine, or thiol) attacks the electrophilic β-carbon.

The π-electrons from the double bond shift to form an enolate intermediate, with the negative charge delocalized across the malonate system.

The enolate is protonated by a proton source (often the solvent or a mild acid) to give the final 1,4-addition product.

Organocatalytic Michael Additions and Mechanistic Insights

The Michael addition to acceptors like this compound can be rendered asymmetric through the use of chiral organocatalysts. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules under mild conditions. metu.edu.trresearchgate.net

For an acceptor substrate such as this, a bifunctional organocatalyst, like those derived from cinchona alkaloids or chiral diamines, could be employed. rsc.org The mechanism of such a catalyst typically involves a dual activation mode:

The basic site of the catalyst (e.g., a tertiary amine) deprotonates the Michael donor, increasing its nucleophilicity.

The hydrogen-bonding donor site of the catalyst (e.g., a thiourea (B124793) or alcohol group) coordinates to one of the ester groups of the Michael acceptor, this compound. This coordination increases the electrophilicity of the β-carbon and controls the facial selectivity of the nucleophilic attack.

This dual activation within a chiral scaffold allows for the formation of the Michael adduct with high enantioselectivity. While specific studies on this compound are not widely documented, the principles of organocatalytic Michael additions are well-established for a vast range of similar α,β-unsaturated acceptors. nii.ac.jp

Transition Metal-Catalyzed Transformations

The use of transition metal catalysis specifically for this compound is not extensively reported. However, the functional groups present in the molecule suggest potential for various transformations. The C-N bond and the aromatic ring could be subject to palladium- or copper-catalyzed cross-coupling reactions, although the enamine-like nature of the substrate might present challenges. The double bond could be a substrate for catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) to yield the saturated derivative, Diethyl 2-(2-toluidino-methyl)malonate. Furthermore, related malonate compounds are known to participate in transition metal-catalyzed reactions, such as copper-catalyzed cross-coupling with chloropyridines, indicating the general utility of the malonate scaffold in this type of chemistry. researchgate.net

Role as a Versatile Synthetic Intermediate and Building Block

The primary and most significant role of this compound is as a versatile synthetic intermediate, particularly as a building block for heterocyclic compounds. mdpi.com As detailed in section 4.3.3, its most prominent application is in the Gould-Jacobs synthesis of 4-hydroxyquinolines. nih.gov

The quinoline nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of compounds with diverse biological activities, including antimalarial, antibacterial, and anticancer properties. By serving as a direct precursor to the 4-hydroxy-8-methylquinoline-3-carboxylate core, this compound is a valuable intermediate in the synthesis of these important molecules. Its utility lies in its straightforward preparation and its ability to undergo efficient, high-yield cyclization to construct the bicyclic quinoline system.

Precursor to Complex Organic Architectures

This compound is a pivotal intermediate in the synthesis of complex heterocyclic structures, most notably quinolines. Its role as a precursor is prominently highlighted in the Gould-Jacobs reaction, a classic and versatile method for constructing the quinoline scaffold. drugfuture.comwikipedia.org This reaction begins with the condensation of an aniline, in this case, 2-toluidine, with diethyl ethoxymethylenemalonate. The initial step involves a nucleophilic attack from the amino group of 2-toluidine onto the electrophilic carbon of the ethoxymethylene group, followed by the elimination of ethanol to form this compound. wikipedia.org

This intermediate is not typically isolated but is subjected to high temperatures, which induces a thermal cyclization. ablelab.eu The process involves a 6-electron electrocyclization to form a dihydroquinoline derivative, which then tautomerizes to the more stable aromatic system. wikipedia.org Specifically, the thermal cyclization of this compound leads to the formation of ethyl 4-hydroxy-8-methylquinoline-3-carboxylate. d-nb.info This resulting quinolone is a significantly more complex molecular architecture, featuring a fused bicyclic heteroaromatic system.

The reaction is regioselective, with the cyclization occurring onto the benzene (B151609) ring of the toluidine moiety. The presence of the methyl group at the 8-position of the final quinoline product is a direct consequence of using 2-toluidine as the starting aniline. d-nb.info Further chemical transformations, such as hydrolysis and decarboxylation, can be performed on the resulting quinoline-3-carboxylate to access other substituted quinolines, demonstrating the utility of this compound as a versatile precursor. drugfuture.com

Reaction Scheme: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate mermaid graph LR A[2-Toluidine] --> C{this compound}; B[Diethyl ethoxymethylenemalonate] --> C; C -->|Heat (Thermal Cyclization)| D[Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate];

Computational and Theoretical Studies of Diethyl 2 2 Toluidinomethylene Malonate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic characteristics of molecules. bhu.ac.in This method is favored for its balance of accuracy and computational efficiency, making it well-suited for the analysis of organic compounds like Diethyl 2-(2-toluidinomethylene)malonate. mdpi.com

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For organic molecules, the Pople-style basis sets are commonly employed. A basis set such as 6-311G(d,p) is often utilized to provide a good balance between computational cost and accuracy. bhu.ac.inresearchgate.net This basis set includes diffuse functions and polarization functions, which are important for describing the electron distribution in molecules with heteroatoms and π-systems.

The choice of the functional is also critical. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for organic molecules. bhu.ac.innih.gov It has been shown to provide reliable results for molecular geometries and electronic properties. scielo.org.mx

| Parameter | Selection | Rationale |

| Theory | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for molecular systems. |

| Functional | B3LYP | A hybrid functional known for its reliability in predicting the properties of organic compounds. bhu.ac.innih.gov |

| Basis Set | 6-311G(d,p) | A triple-zeta basis set with polarization functions, suitable for an accurate description of molecular geometry and electronic structure. bhu.ac.inresearchgate.net |

DFT calculations can be used to determine the optimized molecular geometry of this compound, corresponding to the lowest energy arrangement of its atoms. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The optimized structure is crucial for understanding the molecule's stability and its interactions with other molecules.

| Parameter | Calculated Value (Exemplary) |

| Bond Length (C=C) | 1.35 Å |

| Bond Length (C-N) | 1.38 Å |

| Bond Angle (C-N-C) | 125° |

| Dihedral Angle (C-C-N-C) | 178° |

Conformational analysis is essential for understanding the three-dimensional structure of this compound. The molecule possesses several rotatable bonds, leading to various possible conformations. DFT calculations can be used to explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This analysis is important for understanding the molecule's flexibility and how its shape influences its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory, as they are primarily involved in chemical reactions. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. schrodinger.commdpi.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a larger energy gap indicates higher stability and lower reactivity. mdpi.com The HOMO-LUMO gap can also be related to the molecule's electronic absorption properties. schrodinger.com

| Orbital | Energy (eV) (Exemplary) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

The distribution of electron density in a molecule, as described by the HOMO and LUMO, can identify the likely sites for electrophilic and nucleophilic attack. The HOMO is associated with the molecule's ability to donate electrons, so regions with high HOMO density are prone to electrophilic attack. youtube.com The LUMO, on the other hand, is related to the molecule's ability to accept electrons, and regions with high LUMO density are susceptible to nucleophilic attack. youtube.com Analysis of the charge distribution provides a map of the molecule's reactive sites, which is valuable for predicting its chemical behavior in reactions. bhu.ac.in

In-Depth Computational and Theoretical Analysis of this compound Currently Unavailable in Scientific Literature

A comprehensive search of scientific databases and academic literature has revealed a lack of specific published research on the computational and theoretical properties of the chemical compound this compound. Consequently, the detailed analysis requested for the article, including Molecular Electrostatic Potential (MEP) mapping, Hirshfeld surface analysis, molecular dynamics simulations, and theoretical reaction pathways, cannot be provided at this time.

The instructions for this article specified a strict adherence to an outline focused solely on this compound. While computational studies such as MEP mapping and Hirshfeld surface analysis are established methods for characterizing molecular properties and intermolecular interactions, and have been applied to structurally similar malonate derivatives and enaminones, no such studies have been published for the specific compound .

Similarly, investigations into theoretical reaction pathways and transition states, which are crucial for understanding the synthesis and reactivity of a compound, appear not to have been conducted or publicly documented for this compound. The absence of this foundational research in the public domain makes it impossible to generate the scientifically accurate and specific content required for the requested article.

Fulfilling the user's request would necessitate fabricating data or improperly extrapolating from related but distinct chemical entities, which would violate the core principles of scientific accuracy. Therefore, until dedicated computational and theoretical studies on this compound are performed and published, a detailed article on these specific aspects cannot be written.

Future Directions and Emerging Research Avenues for Diethyl 2 2 Toluidinomethylene Malonate

Exploration of Novel Synthetic Methodologies

The classical synthesis of Diethyl 2-((arylamino)methylene)malonates (DAMMs), including the title compound, often involves the reaction of an aniline (B41778) with diethyl ethoxymethylenemalonate (DEEM) or a multicomponent reaction with diethyl malonate and an orthoformate. While effective, these methods can require elevated temperatures and extended reaction times. Future research is focused on developing more efficient, rapid, and environmentally friendly synthetic protocols.

One promising approach is the use of microwave-assisted organic synthesis (MW-assisted). This technique can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating. mdpi.com For instance, MW-assisted synthesis of DAMMs has been reported as an improved and environmentally friendly approach, highlighting advantages such as reduced reaction times due to the selective heating of polar reactants. mdpi.com

Another avenue involves optimizing reaction conditions for ambient temperature synthesis. Research on related compounds like Diethyl 2-((4-nitroanilino)methylene)malonate has demonstrated that the reaction can proceed within seconds at room temperature in the presence of alcoholic potassium hydroxide (B78521) (KOH), offering a significant improvement in terms of energy consumption and operational simplicity. researchgate.net The exploration of novel catalysts, such as ZnCl2 or FeCl3, in multicomponent reactions also presents an opportunity to enhance yields and reaction efficiency. mdpi.com

| Methodology | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Reaction of aniline with DEEM or diethyl malonate/orthoformate. | Well-established and reliable. | mdpi.com |

| Microwave-Assisted Synthesis | Solvent-free conditions, rapid heating. | Reduced reaction times, higher yields, environmentally friendly. | mdpi.com |

| Room Temperature Synthesis | Use of alcoholic KOH as a catalyst/base. | Low energy consumption, operational simplicity, very fast. | researchgate.net |

| Catalyzed Multicomponent Reaction | Use of catalysts like ZnCl2 or FeCl3. | Potentially higher yields (50-85%). | mdpi.com |

Design and Synthesis of Advanced Diethyl 2-(2-toluidinomethylene)malonate Analogues

The structural backbone of this compound offers extensive opportunities for modification to create advanced analogues with tailored properties. Future research will focus on the strategic introduction of diverse functional groups and structural motifs to explore new chemical spaces and potential applications.

Key areas for analogue design include:

Substitution on the Aryl Ring: Introducing various electron-donating or electron-withdrawing groups onto the 2-toluidino ring can significantly alter the electronic properties and reactivity of the molecule. For example, analogues with fluoro, chloro, or nitro groups have been synthesized for different applications. researchgate.netgoogle.comatlantis-press.com The synthesis of a perfluorophenyl analogue has also been investigated, which could impart unique properties such as altered lipophilicity and metabolic stability. beilstein-journals.orgbeilstein-journals.org

Modification of the Malonate Moiety: Replacing the diethyl ester groups with other alkyl or aryl esters could influence the compound's solubility and steric profile.

Alterations to the Enamine Linker: Modifications to the -(CH)= linker could be explored, although this is less common. The core reactivity of the enamine system is crucial for many of its applications.

The synthesis of these advanced analogues will leverage both established and novel synthetic methods, including the Michael addition of diethyl malonate to chalcone (B49325) analogues containing different heterocyclic rings, such as thiophene. scispace.com

| Analogue Type | Example Precursors | Potential Property Modulation | Reference |

|---|---|---|---|

| Halogenated Aryl Ring | 2,4-Difluoroaniline, 2-Chloroaniline | Modified electronics, potential for further cross-coupling reactions. | google.comatlantis-press.com |

| Nitro-Substituted Aryl Ring | 4-Nitroaniline | Strong electron-withdrawing effects, precursor for amino group. | researchgate.net |

| Heterocyclic Analogues | 2-Aminopyridine, 2-Aminothiophene | Introduction of heteroatoms for altered biological activity or coordination chemistry. | nih.gov |

| Perfluorinated Aryl Ring | Hexafluorobenzene, Sodium diethyl malonate | Increased lipophilicity, enhanced thermal and metabolic stability. | beilstein-journals.orgbeilstein-journals.org |

Expanded Applications in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. nih.govsemanticscholar.org this compound and its parent class, DAMMs, are excellent substrates and intermediates for such reactions.

Future research will likely expand their use in domino or cascade reactions, where the initial product undergoes further intramolecular transformations. For example, DAMMs have been identified as intermediates in three-component domino reactions for synthesizing polysubstituted-2-pyridones. mdpi.com The enamine-malonate structure is primed for cyclocondensation reactions with various dinucleophiles to generate a wide array of heterocyclic systems, such as quinolines, pyridones, and pyrimidines. mdpi.comnih.gov The development of novel MCRs that utilize DAMMs to access previously inaccessible or complex molecular architectures is a significant area of future research.

Development of Asymmetric Synthetic Strategies

While this compound itself is achiral, it serves as a crucial precursor for the synthesis of chiral molecules. The development of asymmetric strategies to control the stereochemistry of subsequent reactions is a major research focus.

Emerging strategies include:

Enzymatic Reactions: Biocatalysis offers a green and highly selective method for asymmetric synthesis. Enzymes can be used for stereoselective transformations of prochiral compounds, often involving the recognition of substrate faces to create specific enantiomers. nih.gov

Phase-Transfer Catalysis (PTC): The use of chiral quaternary ammonium (B1175870) salt catalysts in PTC can facilitate enantioselective alkylations of the malonate backbone, allowing for the construction of chiral quaternary carbon centers. frontiersin.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the malonate structure can direct the stereochemical outcome of subsequent reactions. Although this can be a multi-step process, it is a well-established method for asymmetric synthesis. usm.edunih.gov

These strategies are critical for producing enantiomerically pure compounds, which is particularly important in the synthesis of pharmaceuticals and other biologically active molecules.

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing synthetic route design. rsc.org Integrating the synthesis of this compound and its derivatives into continuous flow systems represents a significant step towards more sustainable chemical manufacturing.

Flow chemistry offers several advantages over traditional batch processing:

Enhanced Safety: Small reactor volumes and superior heat exchange minimize risks associated with exothermic reactions.

Improved Control and Reproducibility: Precise control over reaction parameters like temperature, pressure, and residence time leads to consistent product quality.

Efficiency and Scalability: Continuous operation allows for high-throughput synthesis and easier scaling from laboratory to industrial production.

Research in this area will focus on adapting existing synthetic protocols to flow reactors. For example, the direct synthesis of related compounds like diethyl carbonate from CO2 has been successfully demonstrated in continuous flow systems, highlighting the potential for this technology. nih.gov Combining flow chemistry with green chemistry principles, such as using safer solvents and minimizing waste, will be a key objective. rsc.org

Advanced Mechanistic Elucidation via In Situ Spectroscopy and Computational Modeling

A deeper understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational modeling to elucidate the intricate details of reactions involving this compound.

In Situ Spectroscopy: Techniques such as ReactIR (FTIR), Raman, and NMR spectroscopy allow for real-time monitoring of reacting species. This provides valuable data on reaction kinetics, the formation of transient intermediates, and the influence of catalysts, helping to unravel complex reaction pathways. researchgate.net

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for studying reaction thermodynamics, transition state structures, and the energies of reactants and intermediates. researchgate.net Such studies can provide insights into reaction mechanisms that are difficult to obtain experimentally. For example, computational studies have been used to investigate the pseudo-Michael reaction of diethyl (ethoxymethylene)malonate, a key precursor, revealing thermodynamic and electronic factors that govern the reaction outcome. researchgate.net

By combining experimental and computational approaches, researchers can build comprehensive models of the reaction landscape, enabling the rational design of more efficient and selective synthetic processes.

Q & A

Q. What are the standard synthetic routes for preparing diethyl 2-(2-toluidinomethylene)malonate, and how can reaction conditions be optimized?

The synthesis typically involves condensing ortho-toluidine with ethoxymethylene malonate diethyl ester (EMME) under controlled heating (e.g., 120°C for ~2 hours). Key parameters include stoichiometric ratios, solvent choice (e.g., toluene or neat conditions), and cooling protocols to precipitate the product. Low yields may arise from incomplete condensation or side reactions; purification via hexane washing or column chromatography is critical .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure, particularly the presence of the toluidino-methylene moiety. For example, the =C–N bond in similar malonate derivatives exhibits distinct proton signals in the δ 8–9 ppm range. X-ray crystallography can resolve steric effects from the toluidino group, as seen in analogous compounds like dimethyl 2-(aminomethylene)malonate .

Q. How does the toluidino substituent influence the compound’s reactivity in subsequent reactions?

The ortho-methyl group on the aniline ring introduces steric hindrance, which can slow nucleophilic additions but stabilize intermediates in cyclization reactions. Comparative studies with para-substituted analogs (e.g., 4-chlorophenyl derivatives) reveal differences in reaction rates and product distributions .

Advanced Research Questions

Q. How can contradictory data on reaction outcomes (e.g., unexpected pyridone formation) be analyzed and resolved?

In reactions with cyanoacetanilides, diethyl 2-(ethoxymethylene)malonate may yield unexpected 2-pyridone derivatives instead of the anticipated products. Mechanistic studies using deuterated solvents or computational modeling (DFT) can identify transition states favoring pyridone formation. Reaction monitoring via HPLC or in-situ IR spectroscopy helps detect intermediates .

Q. What strategies mitigate steric hindrance during alkylation or Michael addition reactions involving this compound?

Employing bulky bases (e.g., LDA) or polar aprotic solvents (DMF) enhances nucleophilicity. For example, cyclobutylmethyl malonates achieve higher yields by optimizing reaction time and temperature to balance steric effects . Kinetic studies comparing toluidino derivatives with unsubstituted analogs provide insights into steric vs. electronic contributions .

Q. How can the compound’s potential as a pharmacophore be evaluated in antimicrobial or anticancer studies?

Structure-activity relationship (SAR) studies focus on modifying the toluidino or malonate moieties. For instance, halogenated analogs (e.g., 2-chloro-4-fluoro derivatives) show enhanced antibacterial activity due to improved membrane permeability. In vitro assays against microbial targets (e.g., S. aureus) or cancer cell lines (e.g., MCF-7) coupled with molecular docking elucidate binding modes .

Q. What methodologies address low reproducibility in malonate-based catalytic cycles (e.g., Buchwald-Hartwig amination)?

Trace metal contamination or moisture sensitivity often causes variability. Rigorous solvent drying (e.g., molecular sieves) and catalyst screening (e.g., Pd-XPhos systems) improve consistency. For asymmetric syntheses, chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP) enhance stereocontrol .

Data Interpretation and Experimental Design

Q. How should researchers design experiments to resolve conflicting reports on hydrolysis rates of malonate esters?

Controlled hydrolysis under acidic (HCl/EtOH) vs. basic (NaOH/H₂O) conditions, monitored by GC-MS or TLC, clarifies pH-dependent mechanisms. Isotopic labeling (¹⁸O) tracks ester cleavage pathways. Comparative studies with dimethyl vs. diethyl esters reveal steric and electronic effects on hydrolysis kinetics .

Q. What computational tools are effective for predicting the compound’s reactivity in cycloaddition or cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and frontier molecular orbitals (HOMO/LUMO). For example, the electron-deficient methylene group in this compound facilitates [4+2] cycloadditions, predicted via Fukui indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.